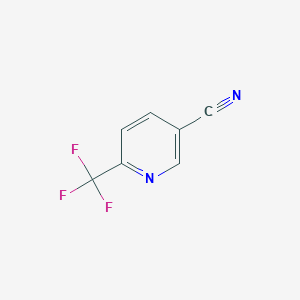

6-(Trifluoromethyl)nicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLULFJVRGVQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380561 | |

| Record name | 6-(Trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216431-85-5 | |

| Record name | 6-(Trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyano-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-(Trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)nicotinonitrile, a fluorinated pyridine derivative, serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluoromethyl group and nitrile functionality impart unique electronic properties, making it a valuable intermediate for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with standardized experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 6-(Trifluoromethyl)pyridine-3-carbonitrile |

| Synonyms | 5-Cyano-2-(trifluoromethyl)pyridine, 6-(Trifluoromethyl)-3-cyanopyridine |

| CAS Number | 216431-85-5[1][2][3] |

| Molecular Formula | C₇H₃F₃N₂[1][2][4] |

| Molecular Weight | 172.11 g/mol [1][2][3] |

| Chemical Structure |  |

Physical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined and reported in commercial supplier documentation, others, such as boiling point and density, are currently based on predicted values.

| Property | Value | Source |

| Appearance | White to light yellow solid/powder to lump[3] | Commercial Suppliers |

| Melting Point | 37-41 °C[3] | (lit.) |

| Boiling Point | Not experimentally reported | - |

| Density | 1.37 ± 0.1 g/cm³ | Predicted |

| Flash Point | 82.2 °C (180.0 °F) - closed cup[3] | Commercial Suppliers |

| Solubility | No specific data available. General solubility for a related compound, 6-(Trifluoromethyl)nicotinic acid, is listed as slightly soluble in acetonitrile and methanol[5]. | Inferred |

Spectroscopic Data

As of the compilation of this guide, publicly accessible, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. The following sections provide predicted data based on the chemical structure and typical values for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and cyano groups.

-

¹³C NMR: The carbon NMR spectrum is predicted to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule (five in the pyridine ring, one in the trifluoromethyl group, and one in the nitrile group).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C≡N (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

-

C-F (Trifluoromethyl): Strong, characteristic absorptions in the region of 1100-1350 cm⁻¹.

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 172.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the trifluoromethyl group (CF₃) or the cyano group (CN).

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to obtain an approximate melting point range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[1][6][7][8]

Solubility Determination

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

-

Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vigorously agitate each tube using a vortex mixer for at least 30 seconds.

-

Visually inspect each tube for the dissolution of the solid.

-

Classify the solubility as:

Spectroscopic Analysis

5.3.1. NMR Spectroscopy

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled single-pulse experiment.

-

Process the data by applying Fourier transform, phase correction, and baseline correction.[12]

5.3.2. IR Spectroscopy

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

5.3.3. Mass Spectrometry

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure (EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Acquire the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the physical and chemical characterization of a novel chemical compound like this compound.

Caption: A general workflow for the synthesis, purification, and characterization of a chemical compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][13]

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound. While key identifiers and some experimental data are established, further experimental determination of properties such as boiling point, density, and comprehensive spectroscopic analysis would be beneficial for the scientific community. The provided experimental protocols offer standardized methods for obtaining this data. As a versatile building block, a thorough understanding of its physical properties is crucial for its effective application in research and development.

References

- 1. byjus.com [byjus.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. 6-(Trifluoromethyl)pyridine-3-carbonitrile 97 216431-85-5 [sigmaaldrich.com]

6-(Trifluoromethyl)nicotinonitrile chemical structure and analysis

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinonitrile

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical Structure and Properties

This compound, also known as 6-(trifluoromethyl)pyridine-3-carbonitrile or 5-cyano-2-(trifluoromethyl)pyridine, is a substituted pyridine derivative.[1][2] The presence of both a trifluoromethyl group and a nitrile group on the pyridine ring makes it a versatile intermediate in organic synthesis.[2] The trifluoromethyl group, in particular, is a highly valued moiety in medicinal chemistry for its ability to enhance crucial properties of molecules, such as metabolic stability and lipophilicity.[3]

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is typically a white to light yellow solid at room temperature. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 216431-85-5 | [4] |

| Molecular Formula | C₇H₃F₃N₂ | [2][4] |

| Molecular Weight | 172.11 g/mol | [4] |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 37-41 °C | |

| Boiling Point | 37-40 °C at 0.3 mmHg | Not explicitly cited |

| Flash Point | 82.2 °C (180.0 °F) - closed cup | |

| SMILES | FC(F)(F)c1ccc(cn1)C#N | [5] |

| InChI Key | ZBLULFJVRGVQAW-UHFFFAOYSA-N | [5] |

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While complete, experimentally verified spectra are not widely published, the expected spectral data can be predicted based on the known effects of its functional groups and data from analogous structures.

| Technique | Expected Observations |

| ¹H NMR | Three signals in the aromatic region (approx. 7.5-9.0 ppm). H4 and H5 will appear as doublets of doublets, and H2 as a doublet, with coupling constants typical for pyridines. |

| ¹³C NMR | Seven distinct signals are expected. The nitrile carbon (C≡N) around 115-120 ppm, the CF₃ carbon as a quartet around 120-125 ppm due to ¹JCF coupling, and five aromatic carbons between 120-160 ppm. |

| ¹⁹F NMR | A single sharp signal is expected for the CF₃ group, typically in the range of -60 to -70 ppm (relative to CFCl₃). |

| IR Spectroscopy | - C≡N stretch: Strong, sharp peak around 2220-2240 cm⁻¹.- C-F stretches: Strong, complex absorptions in the 1100-1350 cm⁻¹ region.- Aromatic C-H stretch: Above 3000 cm⁻¹.- Aromatic C=C and C=N stretches: 1400-1600 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely show the loss of HCN (m/z = 145) and the CF₃ group (m/z = 103). |

Synthesis and Reactivity

This compound is primarily used as an intermediate. Its synthesis and subsequent chemical transformations are key to its application.

Representative Synthesis Protocol

While multiple routes to trifluoromethylpyridines exist, a common strategy involves the cyclocondensation of a fluorinated building block with a suitable partner. The following is a representative protocol based on the synthesis of the isomeric 4-(trifluoromethyl)nicotinonitrile, which illustrates a plausible approach.[6]

-

Preparation of the Enone: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is first synthesized by reacting vinyl ethyl ether with trifluoroacetyl chloride in the presence of a base like pyridine.[6]

-

Cyclocondensation: The resulting enone (1.0 eq) is dissolved in a suitable solvent such as ethanol.

-

Addition of Amine: 3-Aminoacrylonitrile (1.0 eq) is added to the solution.[6]

-

Base-catalyzed Cyclization: A base, such as sodium ethoxide in ethanol, is added dropwise to the mixture.[6]

-

Reaction and Workup: The reaction mixture is heated to reflux for several hours. After completion, the solvent is removed, and the resulting solid is washed and dried to yield the trifluoromethyl nicotinonitrile product.[6]

Key Experimental Protocol: Hydrolysis to 6-(Trifluoromethyl)nicotinic Acid

A primary application of this compound is its conversion to 6-(Trifluoromethyl)nicotinic acid, a crucial intermediate for many fluorine-containing drugs, including Raf inhibitors for cancer therapy.[7]

Caption: Experimental workflow for the hydrolysis of the nitrile to the carboxylic acid.

Detailed Methodology: [7]

-

Charging the Reactor: To a 10L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.

-

Addition of Nitrile: Slowly add 870 g (5 mol) of this compound to the acid mixture.

-

Hydrolysis: Heat the mixture to reflux and maintain it overnight.

-

Precipitation: Upon reaction completion, cool the mixture. Add ice and continue cooling with an ice brine to precipitate a white solid.

-

Isolation and Extraction: Filter the mixture to collect the solid. Extract the filtrate with ethyl acetate.

-

Purification: Combine the organic phases, wash twice with water, and then dry the organic phase.

-

Final Product: After concentrating the organic phase, 930 g of 6-(trifluoromethyl)-3-pyridinecarboxylic acid is obtained as a beige solid (97.3% yield).[7]

Applications in Research and Drug Development

This compound does not have documented direct biological activity. Its significance lies in its role as a versatile building block for synthesizing more complex, high-value molecules.

Caption: Logical diagram of the compound's role in developing active ingredients.

The trifluoromethylpyridine scaffold is a key structural motif in many active ingredients.[3] The nitrile group of this compound can be readily converted into other functional groups such as carboxylic acids, amides, or amines, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. Its derivatives have been investigated for various therapeutic areas, underscoring the importance of this compound as a starting material for innovation in the pharmaceutical and agrochemical industries.[1][7]

References

- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound [stenutz.eu]

- 6. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 7. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinonitrile (CAS Number: 216431-85-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)nicotinonitrile, with the CAS number 216431-85-5, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on experimental details and data.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 37-41 °C. Its molecular formula is C₇H₃F₃N₂, corresponding to a molecular weight of 172.11 g/mol .[1][2]

| Property | Value | Reference |

| CAS Number | 216431-85-5 | [1] |

| Molecular Formula | C₇H₃F₃N₂ | [1][2] |

| Molecular Weight | 172.11 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 37-41 °C | |

| Flash Point | 180 °F (82.2 °C) - closed cup | |

| Synonyms | 5-Cyano-2-(trifluoromethyl)pyridine, 6-(Trifluoromethyl)pyridine-3-carbonitrile | [2] |

Synthesis and Experimental Protocols

One reported method for a related compound involves a three-step synthesis starting from a trifluoroacetyl vinylogous enamine.[3] Although the direct synthesis of the non-halogenated analog is not described, this approach provides a strong foundation for a potential synthetic strategy.

A general workflow for such a synthesis could be:

Caption: Generalized synthetic workflow for this compound.

Hypothetical Experimental Protocol (based on related syntheses):

-

Step 1: Pyridine Ring Formation. A trifluoromethyl-containing precursor, such as a trifluoroacetyl vinylogous enamine, could be reacted with a suitable partner in a cyclization reaction to form the pyridine ring. Reaction conditions would likely involve a solvent such as ethanol or acetonitrile and might require a catalyst.

-

Step 2: Introduction of the Nitrile Group. If the pyridine ring is formed with a different functional group at the 3-position (e.g., a halogen), a subsequent nucleophilic substitution reaction with a cyanide salt (e.g., sodium cyanide or potassium cyanide) could be employed to introduce the nitrile functionality. This step would likely be carried out in a polar aprotic solvent like DMSO or DMF.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the interplay of the electron-withdrawing trifluoromethyl group and the cyano group on the pyridine ring.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

-

Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. A reported procedure for this conversion involves heating the nitrile in a mixture of sulfuric acid, water, and glacial acetic acid.[4]

-

Reduction of the Nitrile Group: The nitrile group can be reduced to an aminomethyl group using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

Caption: Key reactions of this compound.

Applications in Drug Discovery and Materials Science

The trifluoromethylpyridine scaffold is a key structural motif in numerous active ingredients for agrochemicals and pharmaceuticals.[5] While specific, publicly detailed applications of this compound as a direct precursor in commercial products are limited, its utility as a building block in drug discovery is evident from its role in the synthesis of various biologically active molecules. For instance, the related 6-(trifluoromethyl)nicotinic acid is a precursor for RAF inhibitors used in cancer treatment.[4][6]

The general importance of this class of compounds stems from the ability of the trifluoromethyl group to enhance properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the in vivo half-life of a drug.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronic effects of the trifluoromethyl group can influence the binding affinity of a molecule to its biological target.

Caption: Role in a typical drug discovery workflow.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While publicly available spectra are scarce, typical spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the nitrogen atom, the trifluoromethyl group, and the cyano group.

-

¹³C NMR: The carbon-13 NMR spectrum should exhibit seven distinct signals: six for the pyridine ring carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by several key absorption bands:

-

C≡N stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹.

-

C-F stretch: Strong absorption bands corresponding to the C-F bonds of the trifluoromethyl group will be present in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) at m/z 172. Fragmentation patterns would likely involve the loss of HCN and CF₃ radicals.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H300: Fatal if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its unique combination of a trifluoromethyl group and a nitrile functionality on a pyridine core offers a wide range of possibilities for chemical transformations. While detailed synthetic protocols and extensive reactivity studies are not widely published, the information available provides a solid foundation for researchers to explore the potential of this compound in their respective fields. As with any chemical substance, proper safety precautions must be observed during its handling and use.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:216431-85-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

A Technical Guide to 6-(Trifluoromethyl)nicotinonitrile for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and potential applications of the versatile fluorinated pyridine derivative, 6-(Trifluoromethyl)nicotinonitrile.

Introduction

This compound is a fluorinated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (-CF3) into the pyridine ring imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and lipophilicity of parent compounds.[1] This technical guide provides a comprehensive overview of this compound, including its chemical synonyms, physical and chemical properties, a detailed experimental protocol for a related synthesis, and its emerging applications in drug discovery.

Chemical Identity and Properties

Synonyms and Nomenclature

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Registry Number | 216431-85-5 | [1][2][3][6] |

| Molecular Formula | C₇H₃F₃N₂ | [1][2][6] |

| Molecular Weight | 172.11 g/mol | [1][2][6] |

| Melting Point | 37-41 °C | [1][3][6] |

| Boiling Point | 37-40 °C at 0.3 mmHg | [1][6] |

| Flash Point | 180 °F (82.2 °C) | [1][3] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | -2.89 ± 0.22 (Predicted) | [6] |

| Appearance | White to light yellow powder or lump | [6] |

Synthesis and Experimental Protocols

While specific, detailed protocols for the direct synthesis of this compound are not extensively published in readily available literature, methods for the synthesis of structurally related compounds provide valuable insight into potential synthetic routes. The following is a representative experimental protocol for the synthesis of a related nicotinonitrile derivative, which can be adapted by skilled synthetic chemists.

Example Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile

This protocol describes the conversion of 2-hydroxy-6-trifluoromethylnicotinonitrile to 2-chloro-6-trifluoromethylnicotinonitrile.

Materials:

-

2-hydroxy-6-trifluoromethylnicotinonitrile

-

Phosphoryl chloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Crushed ice

-

Standard laboratory glassware and equipment for reflux and extraction

Procedure:

-

In a suitable reaction vessel, preheat 45 g (0.24 mol) of 2-hydroxy-6-trifluoromethylnicotinonitrile.

-

To the preheated starting material, add 90 mL of phosphoryl chloride.

-

Slowly add 74.6 g (0.359 mol) of phosphorus pentachloride to the mixture. Note: Initial addition may cause vigorous foaming.[3]

-

Once the addition is complete, gently reflux the reaction mixture for 22 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete conversion of the starting material. A small aliquot of the reaction mixture should be quenched with a saturated sodium bicarbonate solution for TLC analysis.[3]

-

After completion, cool the reaction mixture to 50-55 °C.

-

Remove the excess phosphoryl chloride by distillation under reduced pressure.[3]

-

Carefully pour the residue onto approximately 100 g of crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous phase with ethyl acetate (3 x 200 mL).[3]

-

Combine the organic layers and wash sequentially with water (200 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a 10% ethyl acetate in hexane solution as the eluent to yield 2-chloro-6-trifluoromethylnicotinonitrile.[3]

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal chemistry due to the advantageous properties conferred by the trifluoromethyl group, including enhanced metabolic stability and membrane permeability. Consequently, this compound serves as a valuable and versatile building block in the synthesis of more complex, biologically active molecules.

Role as a Synthetic Intermediate

Derivatives of trifluoromethylpyridine have been investigated for a range of therapeutic applications. For instance, studies have shown that compounds synthesized from related trifluoromethylpyridine intermediates can act as inhibitors of specific kinases that are implicated in cancer cell proliferation. The nitrile group of this compound can be readily converted to other functional groups, such as carboxylic acids or amines, providing a handle for further molecular elaboration in a drug discovery program.

Logical Workflow for a Drug Discovery Application

The following diagram illustrates a conceptual workflow where this compound is utilized as a starting material in a drug discovery cascade.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and advanced materials. Its unique combination of a trifluoromethyl group and a reactive nitrile on a pyridine scaffold makes it an attractive starting point for the synthesis of diverse molecular libraries. The data and protocols presented in this guide are intended to support researchers and drug development professionals in leveraging the properties of this versatile compound for their scientific endeavors. Further exploration into the reactivity and biological applications of this compound and its derivatives is warranted and expected to yield exciting discoveries.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinonitrile

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on the chemical properties of 6-(Trifluoromethyl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and material science.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C7H3F3N2[1][2][3] |

| Molecular Weight | 172.11 g/mol [1][2][4] |

| CAS Number | 216431-85-5[2] |

Logical Relationship of Molecular Identifiers

The following diagram illustrates the relationship between the compound's common name, its empirical formula, and its calculated molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectral Analysis of 6-(Trifluoromethyl)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 6-(Trifluoromethyl)nicotinonitrile (CAS No. 216431-85-5).[1][2][3][4] Due to the limited availability of publicly accessible, raw spectral data for this specific molecule, this document focuses on predicted spectral characteristics and detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of its chemical structure and known spectral data for analogous compounds. These values should be considered as estimations and require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.9 - 9.1 | d | ~2 | 1 | H-2 |

| ~8.2 - 8.4 | dd | ~8, 2 | 1 | H-4 |

| ~7.8 - 8.0 | d | ~8 | 1 | H-5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-6 |

| ~151 | C-2 |

| ~140 | C-4 |

| ~128 | C-5 |

| ~122 (q, J ≈ 275 Hz) | CF₃ |

| ~116 | CN |

| ~110 | C-3 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2230 | Medium | C≡N stretch |

| ~1600, ~1500 | Medium to Strong | Aromatic C=C stretch |

| ~1350 | Strong | C-F stretch (asymmetric) |

| ~1180, ~1140 | Strong | C-F stretch (symmetric) |

| ~850 - 800 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 172 | High | [M]⁺ (Molecular Ion) |

| 153 | Moderate | [M - F]⁺ |

| 145 | Moderate | [M - HCN]⁺ |

| 126 | Moderate | [M - HCN - F]⁺ |

| 103 | High | [M - CF₃]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to a standard range for proton signals (e.g., 0-12 ppm).

-

Use a standard 90° pulse width.

-

Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.[5]

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to a standard range for carbon signals (e.g., 0-200 ppm).

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (the primary reference is tetramethylsilane, TMS).[6]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Protocol:

-

Sample Preparation (KBr Pellet Method): [7]

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[7]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C≡N, C-F, aromatic C-H, and C=C).[8][9][10]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Protocol:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

The sample is volatilized in the ion source.

-

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight of the compound (172.11 g/mol ).[1][3]

-

Analyze the fragmentation pattern to gain further structural information. Common fragments for this molecule would likely arise from the loss of the trifluoromethyl group or the nitrile group.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. 6-(Trifluoromethyl)pyridine-3-carbonitrile 97 216431-85-5 [sigmaaldrich.com]

- 4. This compound [stenutz.eu]

- 5. benchchem.com [benchchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. uni-saarland.de [uni-saarland.de]

- 15. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 6-(Trifluoromethyl)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)nicotinonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound, including a summary of available data, detailed experimental protocols for solubility determination, and visual representations of relevant workflows and synthetic pathways. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide outlines the established methodologies for its determination.

Introduction

This compound, with the chemical formula C₇H₃F₃N₂ and a molecular weight of 172.11 g/mol , is a fluorinated pyridine derivative. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry. An understanding of its solubility is paramount for optimizing synthetic procedures, developing purification strategies such as crystallization, and for its use in screening and formulation.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Method of Determination |

| Methanol | CH₃OH | 5.1 | Data not available | Requires Experimental Determination |

| Ethanol | C₂H₅OH | 4.3 | Data not available | Requires Experimental Determination |

| Isopropanol | C₃H₈O | 3.9 | Data not available | Requires Experimental Determination |

| Acetone | C₃H₆O | 5.1 | Data not available | Requires Experimental Determination |

| Acetonitrile | C₂H₃N | 5.8 | Data not available | Requires Experimental Determination |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | Requires Experimental Determination |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | Requires Experimental Determination |

| Toluene | C₇H₈ | 2.4 | Data not available | Requires Experimental Determination |

| Hexane | C₆H₁₄ | 0.1 | Data not available | Requires Experimental Determination |

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | Data not available | Requires Experimental Determination |

| N,N-Dimethylformamide | C₃H₇NO | 6.4 | Data not available | Requires Experimental Determination |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. The choice of method may depend on the required accuracy, throughput, and available equipment.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor.

Kinetic Solubility Assay using Nephelometry

This high-throughput method is suitable for early-stage drug discovery and provides a measure of apparent solubility.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer or organic solvent

-

Microtiter plates (e.g., 96-well)

-

Nephelometer (light scattering plate reader)

-

Liquid handling robotics (optional)

Procedure:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Add the desired organic solvent to each well to achieve a range of final compound concentrations.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature for a specified time (e.g., 2 hours).

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

This compound is a key intermediate in the synthesis of other valuable compounds. The diagram below shows its conversion to 6-(trifluoromethyl)nicotinic acid.[1]

Caption: Synthesis of 6-(Trifluoromethyl)nicotinic Acid.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, this guide provides the necessary framework for its experimental determination. The detailed protocols for the shake-flask method and kinetic solubility assays offer robust approaches for researchers in pharmaceutical and chemical development. Understanding the solubility of this important building block is essential for its effective application in synthesis and formulation, ultimately contributing to the advancement of new chemical entities. The provided workflows and synthetic diagrams serve as clear visual aids for these processes.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 6-(trifluoromethyl)nicotinonitrile, a key building block in modern medicinal and agrochemical research. The document details the historical context of its development, focusing on the evolution of synthetic methodologies for trifluoromethylated pyridines. Detailed experimental protocols for its synthesis are presented, alongside a thorough compilation of its physicochemical and spectroscopic properties. Furthermore, this guide explores the application of this compound as a crucial intermediate in the synthesis of high-value compounds, with a particular focus on the development of the Parkinson's disease drug candidate, Tavapadon. The mechanism of action of Tavapadon is illustrated through a detailed signaling pathway diagram.

Introduction and Historical Context

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The journey of trifluoromethylated aromatics began in 1898 with Swarts' synthesis of benzotrifluoride.[1] The first foray into the corresponding pyridine series was reported in 1947, involving the chlorination and subsequent fluorination of picoline.[1]

This compound (CAS No. 216431-85-5), also known as 6-(trifluoromethyl)pyridine-3-carbonitrile, has emerged as a particularly valuable synthon.[2] Its development is not marked by a single "discovery" event but rather by the increasing demand for functionalized trifluoromethylpyridines as precursors for complex molecular targets in the pharmaceutical and agrochemical industries.[1] Since 1990, there has been a notable increase in the development of 6-trifluoromethyl-substituted pyridine derivatives for these applications.[1] This guide will delve into the synthesis and utility of this important chemical entity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 216431-85-5 | [2][3] |

| Molecular Formula | C₇H₃F₃N₂ | [2][3] |

| Molecular Weight | 172.11 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 37-41 °C | [2] |

| Flash Point | 82.2 °C (closed cup) | [2] |

Spectroscopic Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | Predicted to show three distinct signals in the aromatic region. | [4] |

| ¹³C NMR | Predicted to show six signals for the unique carbon atoms. | [4] |

| ¹⁹F NMR | The trifluoromethyl group is expected to show a singlet in the proton-decoupled spectrum. The chemical shift relative to CFCl₃ is typically in the range of -60 to -70 ppm for Ar-CF₃ groups. | [5][6] |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 172.02 | [7] |

| InChI Key | ZBLULFJVRGVQAW-UHFFFAOYSA-N | [2] |

| SMILES | FC(F)(F)c1ccc(cn1)C#N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, often involving the initial construction of a chlorinated precursor followed by cyanation or by building the ring from acyclic trifluoromethylated synthons.

Synthesis of the Key Intermediate: 2-Chloro-6-(trifluoromethyl)nicotinonitrile

A common precursor is 2-chloro-6-(trifluoromethyl)nicotinonitrile. A representative synthesis starts from 2-hydroxy-6-(trifluoromethyl)nicotinonitrile.[8]

Experimental Protocol:

-

Reaction Setup: A mixture of 2-hydroxy-6-(trifluoromethyl)nicotinonitrile (45 g, 0.24 mol) and phosphoryl chloride (90 mL) is prepared in a suitable reaction vessel.

-

Addition of Reagent: Phosphorus pentachloride (74.6 g, 0.359 mol) is added slowly to the preheated mixture. Vigorous foaming may be observed initially.

-

Reaction: The reaction mixture is gently refluxed for 22 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

The mixture is cooled to 50-55 °C, and excess phosphoryl chloride is removed by distillation under reduced pressure.[8]

-

The residue is carefully poured into crushed ice (~100 g) and neutralized with a saturated sodium bicarbonate solution.[8]

-

The aqueous phase is extracted three times with ethyl acetate (3 x 200 mL).[8]

-

The combined organic layers are washed sequentially with water (200 mL) and brine (200 mL), then dried over anhydrous magnesium sulfate.[8]

-

-

Purification: The solvent is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography (eluent: 10% ethyl acetate in hexane) to yield 2-chloro-6-(trifluoromethyl)nicotinonitrile as a light brown liquid.[8]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2-hydroxy-6-(trifluoromethyl)nicotinonitrile | 190.11 | 45 | 0.24 |

| Phosphorus pentachloride | 208.24 | 74.6 | 0.359 |

| Product | Molar Mass ( g/mol ) | Amount (g) | Yield (%) |

| 2-chloro-6-(trifluoromethyl)nicotinonitrile | 206.55 | 36 | 73 |

Synthesis via Catalytic Dechlorination

While direct cyanation of a di-chloro precursor is a common strategy for nicotinonitriles, another approach for related compounds involves the selective catalytic dechlorination of a chlorinated precursor. For instance, 2-chloro-6-(trifluoromethyl)nicotinic acid can be catalytically hydrogenated to give 6-(trifluoromethyl)nicotinic acid, which can then be converted to the nitrile.[9]

Experimental Protocol for Dechlorination of the Corresponding Acid:

-

Reaction Setup: In a 200 ml four-necked flask, 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and 50 ml of methanol are charged and stirred.[9]

-

Base Addition: The flask is cooled in an ice water bath, and triethylamine (9.0 g, 0.088 mol) is added dropwise.[9]

-

Catalyst Addition: The system is purged with nitrogen, and 5%-Pd/C (1.0 g) is introduced.[9]

-

Hydrogenation: The atmosphere is replaced with hydrogen (e.g., using a balloon), and the mixture is stirred at room temperature overnight.[9]

-

Workup: The reaction is monitored by liquid chromatography. Upon completion, the solvent is evaporated. Water (100 ml) is added to dissolve the residue.[9]

-

Precipitation: The solution is cooled to approximately 15 °C, and concentrated hydrochloric acid (9.3 g, 0.089 mol) is added dropwise to precipitate the product.[9]

-

Isolation: After aging for about one hour at the same temperature, the product is filtered, washed with cold water, and dried to yield 6-(trifluoromethyl)nicotinic acid.[9]

The resulting 6-(trifluoromethyl)nicotinic acid can then be converted to this compound through standard methods such as conversion to the primary amide followed by dehydration.

Synthetic Workflow Diagram

The following diagram illustrates a typical multi-step synthesis pathway for this compound.

Caption: A plausible synthetic workflow for this compound.

Applications in Drug Discovery: The Case of Tavapadon

This compound and its corresponding carboxylic acid are valuable intermediates in the synthesis of pharmacologically active molecules. A prominent example is Tavapadon (CVL-751), an investigational, selective partial agonist of the dopamine D1 and D5 receptors for the treatment of Parkinson's disease.[10]

Mechanism of Action of Tavapadon

Parkinson's disease is characterized by the degeneration of dopaminergic neurons, leading to motor deficits. Dopamine receptors are G-protein coupled receptors (GPCRs), with the D1-like family (D1 and D5) typically coupling to the Gs signaling pathway.[8] Tavapadon's partial agonism at D1 and D5 receptors is designed to stimulate this pathway, thereby increasing intracellular cyclic AMP (camp) levels and facilitating movement through the direct motor pathway, while potentially avoiding the side effects associated with non-selective dopamine agonists.[8][11]

Dopamine D1/D5 Receptor Gs Signaling Pathway

The following diagram illustrates the signaling cascade initiated by Tavapadon binding to the D1/D5 receptors.

Caption: Tavapadon-mediated activation of the Dopamine D1/D5 Gs signaling pathway.

Conclusion

This compound stands as a testament to the enabling power of fluorination in modern chemistry. Its history is intertwined with the broader development of trifluoromethylated heterocycles, and its utility is continually demonstrated in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. The detailed synthetic protocols and compiled data within this guide are intended to serve as a valuable resource for researchers working with this versatile building block. The example of Tavapadon highlights how intermediates like this compound are fundamental to the development of next-generation therapeutics targeting complex diseases.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-(Trifluoromethyl)pyridine-3-carbonitrile 97 216431-85-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. colorado.edu [colorado.edu]

- 7. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- [webbook.nist.gov]

- 8. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE | 386704-06-9 [chemicalbook.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Tavapadon - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Key Chemical Reactions of 6-(Trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)nicotinonitrile is a versatile fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the electron-withdrawing trifluoromethyl group and the reactive nitrile functionality on the pyridine scaffold imparts unique chemical properties, making it a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Chemical Reactions

The key chemical transformations of this compound are centered around the reactivity of its nitrile group and the pyridine ring, which is activated by the strongly electron-withdrawing trifluoromethyl substituent. The principal reactions include hydrolysis of the nitrile to a carboxylic acid, reduction to a primary amine, nucleophilic aromatic substitution on the pyridine ring, and [3+2] cycloaddition of the nitrile with azides to form tetrazoles.

Hydrolysis to 6-(Trifluoromethyl)nicotinic Acid

Reaction Scheme:

Caption: Hydrolysis of this compound.

Experimental Protocol (Adapted from a similar compound):

A mixture of 4-(trifluoromethyl)nicotinonitrile (172.1 g) and a solution of sodium hydroxide (50 g in 500 mL of water) is stirred in a 1000 mL four-necked reaction bottle.[1] The mixture is heated to 100 °C until the solid dissolves, resulting in a clear, light yellow solution.[1] After the reaction is complete, the stirring is stopped, and the solution is cooled. The pH is then adjusted to less than 1 with concentrated hydrochloric acid, leading to the precipitation of the product. The white solid is collected by filtration, washed with water, and dried to yield 4-trifluoromethylnicotinic acid.[1]

Quantitative Data (for 4-(Trifluoromethyl)nicotinic Acid Synthesis):

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Reference |

| 4-(Trifluoromethyl)nicotinonitrile | 172.11 | 172.1 | 1.0 | 84.7 - 98.3 | [1] |

| Sodium Hydroxide | 40.00 | 50 - 150 | - | - | [1] |

| Product | |||||

| 4-(Trifluoromethyl)nicotinic Acid | 191.11 | 161.9 - 187.9 | - | [1] |

Reduction to [6-(Trifluoromethyl)pyridin-3-yl]methanamine

The reduction of the nitrile group to a primary amine is a fundamental transformation that yields [6-(Trifluoromethyl)pyridin-3-yl]methanamine, a valuable synthon for introducing an aminomethylpyridine moiety. This reduction can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Scheme:

Caption: Reduction of this compound.

Experimental Protocol (General Procedure using Lithium Aluminum Hydride):

Caution: Lithium aluminum hydride reacts violently with water and should be handled with extreme care in a dry, inert atmosphere.

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (1200 mL) is prepared under a nitrogen atmosphere.[2] The mixture is cooled in an ice bath, and this compound (0.85 mol) is added portion-wise, controlling the rate of addition to manage the evolution of hydrogen gas. After the addition is complete, the reaction mixture is stirred at room temperature and then refluxed until the reaction is complete (monitored by TLC).

The reaction is then carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[3] The resulting granular precipitate is filtered off, and the organic filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Experimental Protocol (General Procedure for Catalytic Hydrogenation with Raney Nickel):

A mixture of the nitrile (e.g., 1 g, 4.9 mmol) in ethanol (10 mL) and Raney nickel (0.5 g) is placed in an autoclave.[4] The vessel is pressurized with hydrogen gas (e.g., 8 bars) and stirred for a specified time (e.g., 12 hours) at a controlled temperature.[4] After the reaction, the catalyst is removed by filtration, and the solvent is evaporated to give the crude product, which can be purified by chromatography.[4]

Quantitative Data:

Specific yield data for the reduction of this compound was not found in the provided search results. The yields for nitrile reductions are generally high but can vary depending on the substrate and reaction conditions.

Nucleophilic Aromatic Substitution (SNAAr)

The pyridine ring of this compound is electron-deficient due to the strong electron-withdrawing effects of both the trifluoromethyl group and the nitrile group. This makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups. While no specific examples of SNAr reactions on this compound with common nucleophiles were found, the synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile from 2-hydroxy-6-trifluoromethylnicotinonitrile using phosphoryl chloride and phosphorus pentachloride demonstrates the feasibility of such transformations on this ring system.[5]

Reaction Workflow:

Caption: Generalized workflow for SNAr reactions.

Experimental Protocol (Example: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile):

To a mixture of 2-hydroxy-6-trifluoromethylnicotinonitrile (45 g, 0.24 mol) and phosphoryl chloride (90 mL), phosphorus pentachloride (74.6 g, 0.359 mol) is slowly added.[5] The reaction mixture is then gently refluxed for 22 hours. After completion, the excess phosphoryl chloride is removed by distillation under reduced pressure.[5] The residue is carefully poured into crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous phase is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.[5] The crude product is purified by column chromatography to afford 2-chloro-6-trifluoromethylnicotinonitrile.[5]

Quantitative Data (for 2-Chloro-6-(trifluoromethyl)nicotinonitrile Synthesis):

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Reference |

| 2-hydroxy-6-trifluoromethylnicotinonitrile | 190.11 | 45 | 0.24 | 73 | [5] |

| Phosphorus pentachloride | 208.24 | 74.6 | 0.359 | - | [5] |

| Product | |||||

| 2-chloro-6-trifluoromethylnicotinonitrile | 206.55 | 36 | 0.17 | [5] |

[3+2] Cycloaddition with Azides to form Tetrazoles

The nitrile group of this compound can undergo a [3+2] cycloaddition reaction with azide sources, typically sodium azide, to form a 5-substituted-1H-tetrazole. Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The reaction is typically catalyzed by a Lewis or Brønsted acid.

Reaction Scheme:

Caption: [3+2] Cycloaddition to form a tetrazole.

Experimental Protocol (General Procedure):

A mixture of the nitrile (2 mmol), sodium azide (3 mmol), and a catalyst such as silica sulfuric acid (0.1 g) in a solvent like N,N-dimethylformamide (DMF) (6 mL) is heated at a specific temperature (e.g., 120 °C) for a set duration (e.g., 12 hours).[6] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of an acidic aqueous solution. The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Quantitative Data (Representative yields for tetrazole synthesis from various nitriles):

| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | SO3H-carbon | DMF | 100 | 6 | 92 | [7] |

| Various nitriles | Silica Sulfuric Acid | DMF | Reflux | - | 72-95 | [8][9] |

| Various nitriles | Zinc salts | Water | - | - | High | [10] |

Conclusion

This compound is a valuable and reactive building block in organic synthesis. The key chemical transformations of hydrolysis, reduction, nucleophilic aromatic substitution, and [3+2] cycloaddition provide access to a wide array of functionalized pyridine derivatives. The experimental protocols and data presented in this guide, drawn from the available literature on the target molecule and its close analogs, offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further optimization of reaction conditions for specific applications is encouraged to achieve desired outcomes.

References

- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Workup [chem.rochester.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE | 386704-06-9 [chemicalbook.com]

- 6. soran.edu.iq [soran.edu.iq]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

Potential Research Areas for 6-(Trifluoromethyl)nicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)nicotinonitrile is a versatile fluorinated pyridine derivative that holds significant promise as a scaffold in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making it an attractive building block for the design of novel bioactive compounds and functional materials.[1][2][3] This technical guide explores several promising research avenues for this compound, providing a comprehensive overview of its potential applications in oncology, infectious diseases, and beyond. This document details potential signaling pathways, furnishes experimental protocols for key assays, and presents quantitative data to facilitate further investigation and drug development efforts.

Anticancer Drug Discovery: Targeting GCN5 Histone Acetyltransferase

The histone acetyltransferase GCN5 (General Control Non-repressed protein 5) has emerged as a critical target in oncology. Its overexpression is implicated in the progression of various cancers, including non-small cell lung cancer and colon cancer, where it promotes cell proliferation and inhibits apoptosis.[4][5][6] Derivatives of this compound have shown potential as inhibitors of GCN5, opening a promising avenue for the development of novel epigenetic cancer therapies.

Featured Derivative: DC_HG24-01

A notable trisubstituted nicotinonitrile derivative, DC_HG24-01, has been identified as a potent inhibitor of human GCN5 (hGCN5).[7] This compound serves as a valuable lead for further optimization and structure-activity relationship (SAR) studies.

Quantitative Data: GCN5 Inhibition

| Compound | Target | IC50 (µM) | Cell Line | Cellular IC50 (µM) | Reference |

| DC_HG24-01 | hGCN5 | 3.1 ± 0.2 | MV4-11 (Leukemia) | 28.4 ± 0.8 | [7] |

Signaling Pathway: GCN5-Mediated Oncogenesis

GCN5 plays a crucial role in tumorigenesis by acetylating histone and non-histone proteins, leading to the activation of oncogenic signaling pathways. Inhibition of GCN5 can disrupt these processes and induce cancer cell death.[4][8][9]

Caption: GCN5 signaling pathway in cancer and the inhibitory action of this compound derivatives.

Experimental Protocol: AlphaScreen-Based GCN5 Inhibition Assay

This protocol outlines a high-throughput screening method to identify inhibitors of GCN5 enzymatic activity.[7][10]

Materials:

-

White, 384-well low-volume microplates

-

Recombinant human GCN5 (hGCN5) enzyme

-

Biotinylated histone H3 peptide substrate (e.g., Biotin-H3(1-21))

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Anti-acetylated histone H3 antibody (e.g., anti-H3K14ac)

-

Streptavidin-coated Donor beads

-

Protein A-conjugated Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute hGCN5, biotinylated H3 peptide, and Acetyl-CoA in assay buffer to their final working concentrations.

-

Reaction Incubation: In the microplate wells, add the test compounds, hGCN5, and the biotinylated H3 peptide. Initiate the reaction by adding Acetyl-CoA. Incubate the plate at 30°C for 60 minutes.

-

Detection: Add a mixture of the anti-acetylated H3 antibody and the Protein A Acceptor beads to each well. Incubate in the dark at room temperature for 60 minutes.

-

Signal Generation: Add the Streptavidin-coated Donor beads to each well. Incubate in the dark at room temperature for 60 minutes.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the level of GCN5 inhibition.

-

Data Analysis: Calculate the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.

Antimalarial Drug Development: Targeting Plasmodial Serine Hydroxymethyltransferase (SHMT)

Serine hydroxymethyltransferase (SHMT) is a crucial enzyme in the folate biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[11][12] Inhibition of SHMT disrupts DNA synthesis and repair, leading to parasite death. Spiro[indole-3,4′-pyrano[2,3-c]pyrazoles] containing a trifluoromethyl group have been identified as potent inhibitors of plasmodial SHMT, presenting a promising new class of antimalarial agents.[1][13]

Featured Derivative: 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile

This complex spirocyclic compound, synthesized through a multicomponent reaction, serves as a key example of a trifluoromethyl-containing pyranopyrazole with potential antimalarial activity.[1]

Quantitative Data: Antiplasmodial Activity of SHMT Inhibitors

| Compound Class | Target | IC50/EC50 (nM) | Activity Stage | Reference |

| Pyrazolopyrans | P. falciparum SHMT | Low nM range | Blood-stage | [12][14] |

| Spirocyclic Pyrazolopyrans | P. falciparum SHMT | 14 - 76 | Blood-stage | [13] |

| Pyrazolopyrans | P. berghei | Low nM range | Liver-stage | [12][14] |

Experimental Workflow: Synthesis of a Spirocyclic SHMT Inhibitor

The synthesis of 6′-amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile is an example of an efficient multicomponent reaction.[1][15]

Caption: Workflow for the multicomponent synthesis of a potential spirocyclic SHMT inhibitor.

Experimental Protocol: Spectrophotometric SHMT Inhibition Assay

This protocol describes a coupled-enzyme assay to measure the activity of plasmodial SHMT and assess the potency of inhibitors.[5][16][17]